molecular formula C4F9CH2CH2SO3H<br>C6H5F9O3S B3043158 1H,1H,2H,2H-Perfluorohexanesulphonic acid CAS No. 757124-72-4

1H,1H,2H,2H-Perfluorohexanesulphonic acid

Cat. No.: B3043158
CAS No.: 757124-72-4
M. Wt: 328.15 g/mol
InChI Key: TXGIGTRUEITPSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

As a pfas, it is known to have broad environmental and biological distribution due to its persistence and bioaccumulative properties .

Mode of Action

As a PFAS, it is known to be resistant to degradation and can persist in the environment for a long time . It can also bioaccumulate in organisms, leading to potential toxic effects .

Pharmacokinetics

As a pfas, it is known to be persistent in the environment and can bioaccumulate in organisms . These properties can impact its bioavailability.

Result of Action

As a PFAS, it has been found as a contaminant in drinking water , suggesting potential environmental and health impacts.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorohexanesulphonic acid. Its persistence and bioaccumulative properties allow it to remain in the environment for extended periods . Factors such as temperature, pH, and presence of other contaminants can potentially affect its stability and action.

Preparation Methods

The synthesis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid typically involves the fluorination of hexanesulfonic acid derivatives. The industrial production methods often include electrochemical fluorination or telomerization processes. These methods ensure the incorporation of fluorine atoms into the carbon chain, resulting in the desired polyfluoroalkyl structure .

Chemical Reactions Analysis

1H,1H,2H,2H-Perfluorohexanesulfonic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce partially fluorinated compounds .

Scientific Research Applications

1H,1H,2H,2H-Perfluorohexanesulfonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1H,1H,2H,2H-Perfluorohexanesulfonic acid is often compared with other PFAS compounds, such as:

The uniqueness of 1H,1H,2H,2H-Perfluorohexanesulfonic acid lies in its specific chain length and functional group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGIGTRUEITPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2SO3H, C6H5F9O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 4:2 FtS
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891564
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757124-72-4
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H,2H,2H-Perfluorohexanesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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